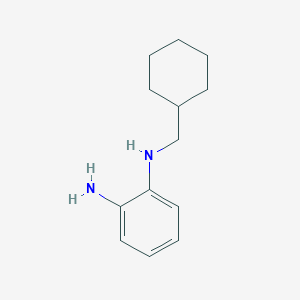

1-N-(cyclohexylmethyl)benzene-1,2-diamine

Description

1-N-(Cyclohexylmethyl)benzene-1,2-diamine (CAS: 163618-44-8) is a substituted benzene-1,2-diamine derivative with the molecular formula C₁₃H₂₀N₂ and a molecular weight of 204.31 g/mol . Its structure features a benzene-1,2-diamine core substituted with a cyclohexylmethyl group at one amino position. This compound is primarily utilized as a building block in organic synthesis, particularly in the preparation of camphor-derived organocatalysts and metal-coordinating ligands . Its cyclohexylmethyl substituent introduces steric bulk, which can influence solubility, reactivity, and coordination behavior in catalytic systems.

Properties

IUPAC Name |

2-N-(cyclohexylmethyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h4-5,8-9,11,15H,1-3,6-7,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FICQMOBGRQIYAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-N-(cyclohexylmethyl)benzene-1,2-diamine, with the chemical formula C13H20N2 and CAS number 163618-44-8, is an organic compound that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and material science. This compound features a diamine group, which is often associated with significant biological activity.

The synthesis of this compound typically involves the reaction of o-phenylenediamine with cyclohexylmethyl bromide. The general reaction can be represented as follows:

This synthetic pathway highlights the accessibility of the compound for further research and application.

Biological Applications

Research indicates that this compound exhibits various biological activities:

- Catalytic Activity : Studies by Saito and Fu (2007) demonstrated that derivatives of 1,2-diamines can serve as efficient ligands in metal-catalyzed cross-coupling reactions. This property is crucial in organic synthesis, particularly in the formation of carbon-carbon bonds under mild conditions.

- Fluorescent Sensors : Research by Li et al. (2007) explored the use of cyclohexane-1,2-diamine-based macrocycles as enantioselective fluorescent sensors. These sensors show selective responses to chiral acids, indicating potential applications in analytical chemistry for distinguishing between chiral molecules.

Case Studies and Research Findings

A review of literature reveals several key studies that underscore the biological significance of this compound:

| Study | Findings |

|---|---|

| Saito & Fu (2007) | Demonstrated the compound's ability to catalyze Suzuki reactions effectively at room temperature, enhancing reaction efficiency. |

| Li et al. (2007) | Highlighted its application in developing fluorescent sensors for chiral compounds, showcasing its utility in analytical applications. |

| General Applications | Suggested potential roles in drug development and material science due to its structural properties. |

Potential Toxicity and Safety Considerations

While promising in various applications, it is essential to consider the safety profile of this compound. The presence of amine groups can lead to potential toxicity; thus, further toxicological studies are recommended to assess its safety for biological applications.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Structural and Functional Differences

Fluorinated/Trifluoromethyl Groups: N1,N2-Bis(2-fluorobenzyl) and 3,5-bis(trifluoromethyl) derivatives exhibit increased lipophilicity and metabolic stability, making them suitable for medicinal chemistry . Schiff Bases: Allylidene-substituted derivatives form stable metal complexes (e.g., Zn(II)), enabling applications in materials science and antioxidant research .

Backbone Variations: Benzene vs. Cyclohexane: Cyclohexanediamine derivatives (e.g., N,N′-dimethyl-1,2-cyclohexanediamine) exhibit conformational rigidity due to the cyclohexane ring, favoring enantioselective catalysis in Mn complexes . In contrast, benzene-1,2-diamine derivatives are planar, facilitating π-π interactions in organocatalysts .

Synthetic Accessibility :

- This compound is synthesized via reductive amination or nucleophilic substitution, but introducing bulky groups (e.g., 3,5-bis(trifluoromethyl)benzyl) often requires optimized conditions to avoid side reactions .

- Propargylated derivatives (e.g., N-(prop-2-yn-1-yl)benzene-1,2-diamine) are synthesized efficiently using potassium carbonate and n-Bu₄NI, achieving higher yields than traditional methods .

Preparation Methods

N-Cyclohexylmethyl-1,2-phenylenediamine Synthesis

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | o-Phenylenediamine (5.0 g, 0.046 mol) | Starting diamine substrate |

| 2 | Cyclohexylmethyl bromide (8.1 g, 0.046 mol) | Alkylating agent |

| 3 | Sodium iodide (7.0 g, 0.046 mol) | Catalyst to facilitate halide exchange and improve reaction efficiency |

| 4 | Dry N,N-dimethylformamide (250 mL) | Solvent, polar aprotic to dissolve reagents and promote nucleophilic substitution |

| 5 | Reaction temperature: 23 °C | Ambient temperature to avoid side reactions |

| 6 | Reaction time: 24 hours | Sufficient time for complete alkylation under mild conditions |

| 7 | Atmosphere: Nitrogen (inert) | Prevent oxidation or moisture interference |

| 8 | Workup: Dilution with water (200 mL), extraction with ethyl acetate (4 × 200 mL), washing with brine (500 mL), drying, and concentration in vacuo | Isolation and purification of product |

| 9 | Purification: Flash chromatography (cyclohexane-EtOAc 8:2) | Final purification to obtain white solid product |

| 10 | Yield: 19% | Moderate yield reflecting reaction efficiency |

| 11 | Melting point: 72-75 °C | Characteristic physical property |

This method is straightforward and utilizes commercially available reagents. The use of sodium iodide enhances the nucleophilicity of the bromide leaving group by in situ halide exchange to iodide, which is a better leaving group, thus facilitating the alkylation step.

Reaction Scheme Summary

| Reactants | Catalyst/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| o-Phenylenediamine + Cyclohexylmethyl bromide | Sodium iodide, DMF, 23 °C, 24 h, N2 atmosphere | 1-N-(cyclohexylmethyl)benzene-1,2-diamine | 19 | Requires chromatographic purification |

Research Findings and Analysis

The alkylation reaction proceeds under mild conditions, avoiding high temperatures that could cause side reactions or degradation of the diamine functionality.

The moderate yield (19%) suggests room for optimization, potentially by varying solvent, temperature, or catalyst loading.

The use of sodium iodide is critical to improve the reaction rate and yield by facilitating halide exchange.

The product's dual amine functionality and cyclohexylmethyl substitution confer unique steric and electronic properties, making it a valuable ligand in transition metal catalysis, as demonstrated by Saito and Fu (2007) in palladium-catalyzed cross-coupling reactions at room temperature.

Purification by flash chromatography is necessary to separate the desired monoalkylated product from unreacted starting materials and possible dialkylated side products.

Summary Table of Preparation Method

| Parameter | Details |

|---|---|

| Starting Material | o-Phenylenediamine |

| Alkylating Agent | Cyclohexylmethyl bromide |

| Catalyst | Sodium iodide |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 23 °C (room temperature) |

| Reaction Time | 24 hours |

| Atmosphere | Nitrogen (inert) |

| Workup | Extraction with ethyl acetate, washing with brine |

| Purification | Flash chromatography (cyclohexane-EtOAc 8:2) |

| Yield | 19% |

| Physical State | White solid |

| Melting Point | 72-75 °C |

This detailed synthesis method is supported by chemical literature and databases, providing a reliable and reproducible route to this compound suitable for research and industrial applications.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-N-(cyclohexylmethyl)benzene-1,2-diamine?

The synthesis of benzene-1,2-diamine derivatives typically involves nucleophilic substitution or reductive amination. For this compound, a plausible route involves reacting benzene-1,2-diamine with cyclohexylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–100°C) . Solvent selection is critical: polar aprotic solvents like DMF enhance reaction efficiency, while temperature control minimizes side reactions. Reaction progress can be monitored via TLC or HPLC, as demonstrated in analogous diamine syntheses . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol is recommended.

Q. How can researchers ensure purity and characterize the compound post-synthesis?

Purity assessment requires a combination of analytical techniques:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min, UV detection at 254 nm .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~247.3 Da).

- NMR : ¹H NMR in CDCl₃ should show aromatic protons (δ 6.5–7.0 ppm), cyclohexylmethyl CH₂ (δ 2.5–3.0 ppm), and NH₂ signals (δ 3.5–4.0 ppm, broad).

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve occupancy or disorder issues?

For X-ray crystallography, use SHELXL for refinement:

- Import data into OLEX2 for structure solution via dual-space algorithms (e.g., SHELXT) .

- Address disorder by splitting atomic positions (e.g., cyclohexyl group) and refining occupancy parameters (e.g., 0.57(2) and 0.43(2) for disordered fluorine atoms in analogous structures) .

- Apply restraints to bond lengths/angles using AFIX commands. Validate with R1 (>2σ) and wR2 (all data) metrics; acceptable thresholds are <0.05 and <0.15, respectively .

Q. What strategies resolve contradictions in spectroscopic and crystallographic data?

Discrepancies between NMR (solution state) and crystallography (solid state) often arise from conformational flexibility or solvent effects. For example:

- If NMR suggests free rotation of the cyclohexylmethyl group but crystallography shows a fixed conformation, perform DFT calculations (e.g., Gaussian 16) to compare energy barriers of rotational isomers .

- Use variable-temperature NMR to detect dynamic processes (e.g., coalescence of NH₂ signals at elevated temperatures) .

Q. How can substituent effects on reactivity and biological activity be systematically studied?

Design derivatives by varying substituents on the benzene ring or cyclohexyl group. For example:

- Electron-withdrawing groups (e.g., -F, -NO₂) can be introduced via electrophilic substitution to modulate electronic properties .

- Assess biological activity (e.g., enzyme inhibition) via docking studies (AutoDock Vina) and validate with in vitro assays. Correlate results with Hammett σ constants or steric parameters .

Q. What methods are suitable for studying the compound’s role in supramolecular assemblies or coordination complexes?

- Single-crystal X-ray diffraction : Analyze hydrogen-bonding networks (e.g., N–H⋯N interactions between NH₂ and aromatic π-systems) .

- FT-IR : Identify NH stretching (3200–3400 cm⁻¹) and bending modes (1600–1650 cm⁻¹) to confirm protonation states in salts .

- Thermogravimetric analysis (TGA) : Evaluate thermal stability of coordination polymers synthesized with transition metals (e.g., Cu(II) or Fe(III)) .

Methodological Notes

- Software Tools : SHELX (structure refinement) , OLEX2 (crystallographic workflow) , and Mercury (visualization) are essential for structural analysis.

- Data Validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to identify novel bonding motifs .

- Ethical Reporting : Disclose disorder parameters, refinement restraints, and data completeness in publications to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.